(4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate
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Overview
Description
(4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate is a chiral oxazolidine derivative. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted oxazolidines or aromatic compounds.
Scientific Research Applications
(4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate: Unique due to its specific stereochemistry and functional groups.
Other Oxazolidine Derivatives: Compounds with similar structures but different substituents or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct chemical and biological properties compared to other oxazolidine derivatives.
Properties
Molecular Formula |
C18H25NO5 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-O-tert-butyl 5-O-methyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(21)19-13(12-10-8-7-9-11-12)14(15(20)22-6)23-18(19,4)5/h7-11,13-14H,1-6H3/t13-,14+/m0/s1 |
InChI Key |
JQJZUDSMRKCECN-UONOGXRCSA-N |
Isomeric SMILES |
CC1(N([C@H]([C@@H](O1)C(=O)OC)C2=CC=CC=C2)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(C(O1)C(=O)OC)C2=CC=CC=C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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